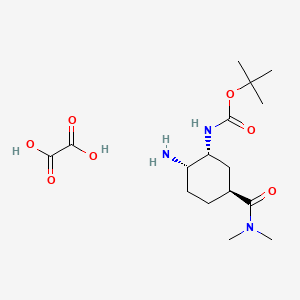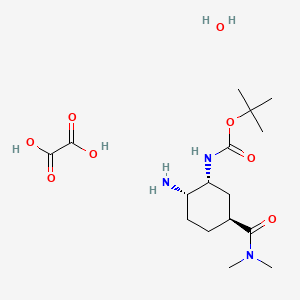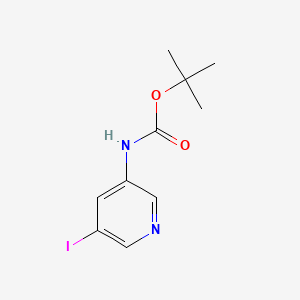
Tert-butyl (5-iodopyridin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (5-iodopyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H13IN2O2 . It has an average mass of 320.127 Da and a monoisotopic mass of 320.002167 Da .
Synthesis Analysis
The synthesis of carbamates like Tert-butyl (5-iodopyridin-3-yl)carbamate can be achieved through several methods. One common method involves the treatment of ammonia with carbon dioxide to generate ammonium carbamate, which can then be used to form carbamate esters . Another method involves the alcoholysis of carbamoyl chlorides or the reaction of chloroformates with amines .Molecular Structure Analysis
The molecular structure of Tert-butyl (5-iodopyridin-3-yl)carbamate consists of a pyridine ring substituted at the 5-position with an iodine atom and at the 3-position with a carbamate group . The carbamate group is further substituted with a tert-butyl group .Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl (5-iodopyridin-3-yl)carbamate are not extensively documented, carbamates in general are known to participate in a variety of chemical reactions. For instance, carbamates can be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Physical And Chemical Properties Analysis
Tert-butyl (5-iodopyridin-3-yl)carbamate is a solid compound . It should be stored in a sealed container in a dry place at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Isomorphous Crystal Structures and Derivatives
Isomorphous Crystal Structures of Carbamate Derivatives : Tert-butyl (5-iodopyridin-3-yl)carbamate is a part of the isostructural family of compounds, which are linked via bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds in their crystal structures, indicating its significance in the study of molecular interactions and crystal engineering (Baillargeon et al., 2017).
Interplay of Hydrogen Bonds in Carbamate Derivatives : The study of carbamate derivatives, including tert-butyl variants, reveals a complex interplay of strong and weak hydrogen bonds, contributing to the formation of three-dimensional architectures. This emphasizes the compound's role in understanding molecular structures and interactions (Das et al., 2016).
Reactivity and Synthesis
Reactivity of N-(3-thienyl)carbamates : Tert-butyl carbamates are used as substrates in the synthesis of various heterocyclic compounds, showcasing their versatility in organic synthesis and potential in creating bioactive molecules (Brugier et al., 2001).
Photoredox-Catalyzed Cascade for Aminated Chromones : Utilization of tert-butyl carbamate derivatives in photoredox-catalyzed reactions highlights their role in enabling the assembly of complex molecules under mild conditions, broadening their applicability in chemical synthesis (Wang et al., 2022).
CO2 Fixation and Cyclic Carbamate Formation : Tert-butyl carbamates participate in the cyclizative fixation of atmospheric CO2, leading to the formation of cyclic carbamates. This indicates their potential role in green chemistry and carbon capture technologies (Takeda et al., 2012).
Therapeutic Applications and Bioactivity
Synthesis of Natural Product Intermediates : Tert-butyl carbamate is a key intermediate in the synthesis of natural products like jaspine B, showing its importance in the field of medicinal chemistry and drug development (Tang et al., 2014).
Antimicrobial Activity of Carbamate Derivatives : Tert-butyl carbazate and its derivatives exhibit antimicrobial activity, underlining the potential of tert-butyl carbamates in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).
Safety And Hazards
Tert-butyl (5-iodopyridin-3-yl)carbamate is classified as a warning substance. It may cause harm if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .
Eigenschaften
IUPAC Name |
tert-butyl N-(5-iodopyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDJSMUHCDSOSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CN=C1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672221 |
Source


|
| Record name | tert-Butyl (5-iodopyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (5-iodopyridin-3-yl)carbamate | |
CAS RN |
857266-59-2 |
Source


|
| Record name | tert-Butyl (5-iodopyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

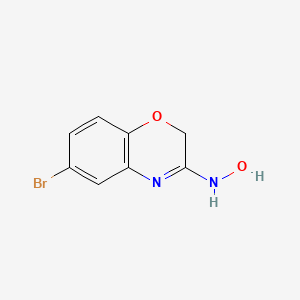
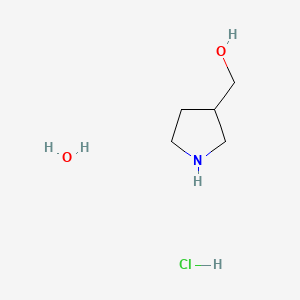
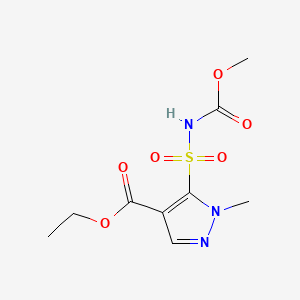
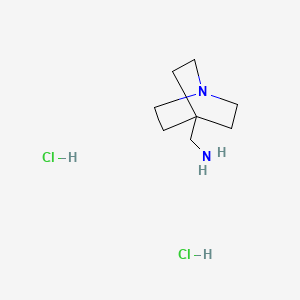
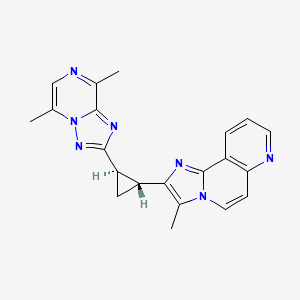
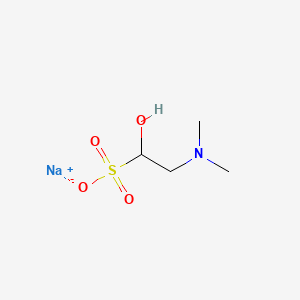
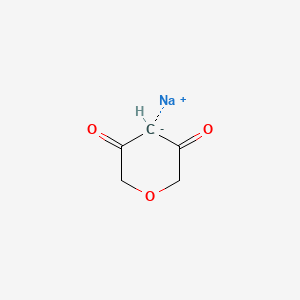

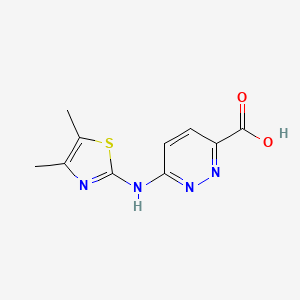
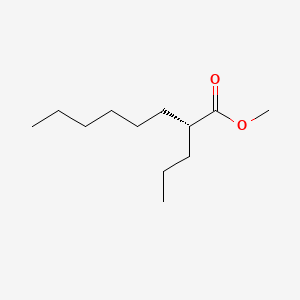
![Spiro[2.5]octan-6-ylmethanol](/img/structure/B592091.png)
![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride](/img/structure/B592092.png)
